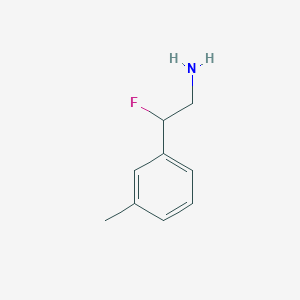

2-Fluoro-2-(m-tolyl)ethan-1-amine

Description

2-Fluoro-2-(m-tolyl)ethan-1-amine is a chemical compound belonging to the class of amines. . This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Properties

IUPAC Name |

2-fluoro-2-(3-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-7-3-2-4-8(5-7)9(10)6-11/h2-5,9H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLXPZAHMLHOSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-(m-tolyl)ethan-1-amine typically involves the introduction of a fluorine atom into the ethanamine structure. One common method is the nucleophilic substitution reaction where a fluorine source, such as potassium fluoride, reacts with a suitable precursor under specific conditions. The reaction is often carried out in the presence of a solvent like dimethyl sulfoxide (DMSO) and a catalyst to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and continuous monitoring of reaction parameters .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine derivatives.

Substitution: The compound can participate in various substitution reactions, including halogenation, where the fluorine atom can be replaced by other halogens under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products Formed:

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Amine derivatives.

Substitution Products: Halogenated derivatives.

Scientific Research Applications

2-Fluoro-2-(m-tolyl)ethan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an antidepressant.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(m-tolyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain receptors or enzymes, potentially leading to altered biological activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may modulate neurotransmitter levels in the brain, contributing to its potential antidepressant effects .

Comparison with Similar Compounds

- 2-Fluoro-α-methyl-3-tolylamine

- 2-Fluoro-α-methyl-m-toluidine

- 2-Fluoro-2-(p-tolyl)ethan-1-amine

Comparison: 2-Fluoro-2-(m-tolyl)ethan-1-amine is unique due to the specific positioning of the fluorine atom and the methyl group on the aromatic ring. This structural configuration can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the fluorine atom can enhance its stability and binding affinity to certain molecular targets, potentially leading to unique therapeutic properties.

Biological Activity

2-Fluoro-2-(m-tolyl)ethan-1-amine, also known by its CAS number 1556454-43-3, is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its interactions with various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H12FN. The presence of a fluorine atom and a tolyl group significantly influences its chemical behavior and biological interactions.

The mechanism of action for this compound primarily involves its interaction with specific receptors and enzymes. Fluorinated compounds often exhibit enhanced binding affinity due to the electronegative nature of fluorine, which can influence the compound's pharmacokinetics and pharmacodynamics.

- Receptor Interaction : Preliminary studies suggest that this compound may act as an agonist or antagonist at various neurotransmitter receptors, particularly those involved in mood regulation.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmitter metabolism, impacting levels of serotonin and norepinephrine, thus influencing mood and anxiety disorders.

In Vitro Studies

In vitro assays have been conducted to evaluate the agonistic activity of this compound against trace amine-associated receptors (TAARs). These studies typically utilize cell lines such as HEK293 to assess the activation of TAARs through bioluminescence resonance energy transfer (BRET) assays.

| Compound | EC50 (μM) | Biological Target |

|---|---|---|

| This compound | TBD | TAARs |

In Vivo Studies

In vivo efficacy studies are crucial for understanding the therapeutic potential of this compound. Initial animal model studies have indicated that this compound may reduce hyperlocomotion in models of anxiety and depression, suggesting a potential antidepressant effect.

Case Studies

Case Study 1: Antidepressant Activity

A study evaluated the effects of this compound on behavior in rodent models of depression. The results indicated a significant reduction in depressive-like behaviors compared to control groups, supporting its potential use as an antidepressant agent .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological properties of this compound, revealing that it modulates serotonin levels in the brain. This modulation is linked to improved mood and reduced anxiety symptoms .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in substituents on the aromatic ring or alterations in the amine structure can significantly affect receptor binding and enzyme inhibition properties.

| Modification | Effect on Activity |

|---|---|

| m-Tolyl Group | Enhances receptor affinity |

| Fluorine Substitution | Increases metabolic stability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.